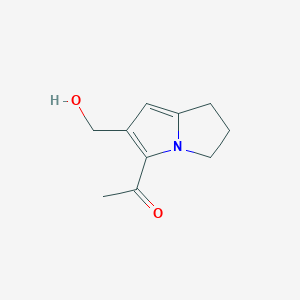
1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone is a complex organic compound featuring a pyrrolizine ring system
Métodos De Preparación
The synthesis of 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been reported to yield high purity products . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride.
Aplicaciones Científicas De Investigación
1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds to 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone include other pyrrolizine derivatives. These compounds share the pyrrolizine ring but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)-6,7-dihydro-5H-pyrrolizin-3-yl]ethanone |
InChI |
InChI=1S/C10H13NO2/c1-7(13)10-8(6-12)5-9-3-2-4-11(9)10/h5,12H,2-4,6H2,1H3 |
Clave InChI |
VHXVEFZXZODTSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C2N1CCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


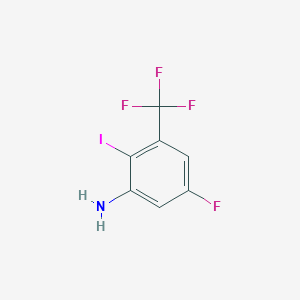
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
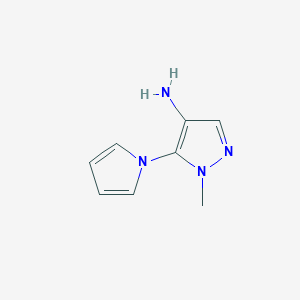
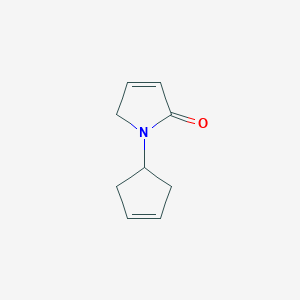
![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
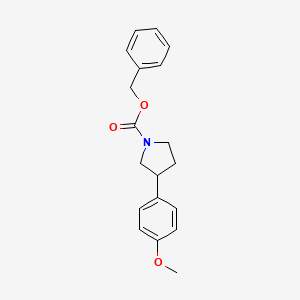
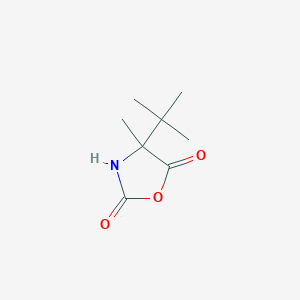
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

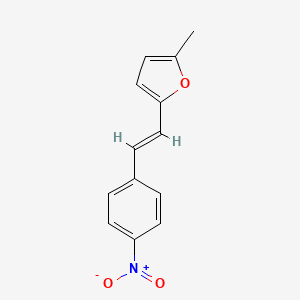
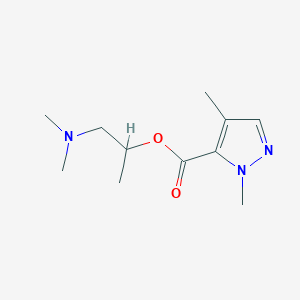
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)

